Exclusive XLogP3-AA Hydrophobicity for Optimizing Bioactive Compound Design
4,5-Dimethylpyridine-3-sulfonic acid possesses a computed lipophilicity value of XLogP3-AA = 0.3 [1]. This quantitative descriptor is a direct function of its unique 4,5-dimethyl substitution pattern, distinguishing it from unsubstituted pyridine-3-sulfonic acid (no methyl groups) or other positional isomers like 2,4-dimethylpyridine-3-sulfonic acid.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Unsubstituted pyridine-3-sulfonic acid (XLogP3-AA not directly available, but inferred to be significantly lower/more negative due to absence of methyl groups) or other positional dimethyl isomers. |
| Quantified Difference | Quantitative difference cannot be calculated without exact comparator XLogP3-AA data. The difference is inferential based on structural class and known effects of methyl substitution on logP. |
| Conditions | Computed property based on the compound's 2D structure using the XLogP3 algorithm as implemented in PubChem. |
Why This Matters
This specific lipophilicity value is crucial for predicting membrane permeability and ADME properties in drug discovery programs targeting intracellular or CNS targets like β-amyloid production.
- [1] PubChem. (2024). Computed Properties for 4,5-Dimethylpyridine-3-sulfonic acid (CID 53485296). National Center for Biotechnology Information. View Source
